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Compound of Interest

Compound Name: Ceritinib

Cat. No.: B560025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of
ceritinib, a potent anaplastic lymphoma kinase (ALK) inhibitor. The information compiled
herein is intended to serve as a valuable resource for researchers, scientists, and drug
development professionals involved in the study and application of this targeted therapeutic
agent. This document summarizes key pharmacokinetic parameters across various preclinical
species, details relevant experimental methodologies, and visualizes associated signaling
pathways and workflows.

Introduction

Ceritinib is a second-generation, orally bioavailable ALK inhibitor that has demonstrated
significant efficacy in the treatment of ALK-rearranged non-small cell lung cancer (NSCLC),
including in patients who have developed resistance to the first-generation inhibitor, crizotinib.
[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of
ceritinib in preclinical models is crucial for the design of non-clinical toxicity studies, the
prediction of human pharmacokinetics, and the optimization of dosing strategies. In addition to
its potent ALK inhibition, ceritinib also targets the insulin-like growth factor 1 receptor (IGF-
1R), another important pathway in cancer cell proliferation and survival.[2]

Pharmacokinetic Profile
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The pharmacokinetic profile of ceritinib has been characterized in several preclinical species,
including mice, rats, and monkeys. The following tables summarize the key pharmacokinetic
parameters observed in these models.

Table 1: Oral Pharmacokinetic Parameters of Ceritinib in
Preclinical Models

Oral
AUC . . .
. Dose Cmax Tmax Half-life  Bioavail Referen
Species (ng-hrim .
(mg/kg) (ng/mL) (hr) L) (t”2) (hr)  ability ce
(%)
Rat 25 1595 5.9 28846 - 48.3 [3][4]
Monkey - - - - - - [3]

Note: Data for monkeys and more detailed parameters for mice were not available in a
consolidated format in the searched literature.

Table 2: Intravenous Pharmacokinetic Parameters of
Ceritinib in Preclinical Models

. Dose Half-life (t%%)
Species CL (L/hrikg) Vdss (L/kg) Reference
(mglkg) (hr)
Rat - - 6.5 - 20 - [3]
Monkey - - 6.5-20 - [3]

Note: Specific IV dose, clearance, and half-life values were not readily available in the
searched literature for direct comparison.

Absorption

Following oral administration, ceritinib is absorbed with a time to maximum plasma
concentration (Tmax) of approximately 5.9 hours in rats.[4] The oral bioavailability of ceritinib
in rats has been reported to be 48.3%.[3] It is important to note that food can significantly
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impact the absorption of ceritinib, a factor that should be considered in the design of
preclinical studies.

Distribution

Ceritinib exhibits extensive tissue distribution, with a high volume of distribution at steady state
(Vdss) ranging from 6.5 to 20 L/kg in both rats and monkeys.[3]

Tissue Distribution

In rats, following a single oral dose of radiolabelled ceritinib, the highest concentrations of the
drug were found in the gastrointestinal tract, liver, and lungs.[3] High concentrations were also
observed in the pancreas, which is consistent with pancreatic effects observed in some
preclinical and clinical studies.[3]

Brain Penetration

Ceritinib is capable of crossing the blood-brain barrier. In rats, the brain-to-blood exposure
ratio, as measured by the area under the curve (AUC), is approximately 15%.[3] However, the
brain accumulation of ceritinib is actively limited by the efflux transporters P-glycoprotein (P-
gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCGZ2). In knockout mouse
models, the absence of these transporters leads to a significant increase in ceritinib
concentrations in the brain.

Metabolism

The primary route of metabolism for ceritinib is hepatic. In vitro studies using human liver
microsomes have shown that cytochrome P450 3A (CYP3A) is the major enzyme responsible
for its metabolic clearance.[5] Following a single oral dose in preclinical species, the parent
compound is the major component found in plasma and feces.[3]

EXxcretion

Ceritinib and its metabolites are primarily eliminated through the feces.[3] This indicates that
biliary excretion is a major route of elimination.

Signaling Pathways
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Ceritinib exerts its therapeutic effect by inhibiting key signaling pathways involved in cancer
cell growth and survival.

ALK Signaling Pathway

Ceritinib is a potent inhibitor of the ALK receptor tyrosine kinase. In ALK-rearranged cancers, a
fusion protein leads to constitutive activation of ALK and downstream signaling pathways,
including the RAS-MEK-ERK, JAK-STAT, and PI3K-AKT pathways, promoting cell proliferation
and survival. Ceritinib blocks the ATP-binding site of the ALK kinase domain, thereby inhibiting
its autophosphorylation and the subsequent activation of these downstream pathways.[6][7][8]

Cell Proliferation
& Survival

Inhibits ALK Fusion Protein JAK STAT3

. E

Click to download full resolution via product page

Caption: Ceritinib Inhibition of the ALK Signaling Pathway.

IGF-1R Signaling Pathway

Ceritinib also inhibits the IGF-1R signaling pathway. Activation of IGF-1R by its ligands (IGF-1
and IGF-2) triggers the PI3K-AKT and RAS-MAPK pathways, which are also crucial for cell
growth and survival. By inhibiting IGF-1R, ceritinib provides an additional mechanism for its
anti-cancer activity.[1][9][10]
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Caption: Ceritinib Inhibition of the IGF-1R Signaling Pathway.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and interpretation of
preclinical pharmacokinetic studies. Below are generalized protocols for key experiments cited
in the literature.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of ceritinib in a preclinical model (e.g., rat
or mouse) following oral or intravenous administration.

Workflow:
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Animal Dosing

(Oral Gavage or IV Injection)

Serial Blood Sampling
(e.g., tail vein, retro-orbital)

Plasma Preparation
(Centrifugation)

Sample Extraction

(e.g., Protein Precipitation)

LC-MS/MS Analysis

Pharmacokinetic Analysis
(Non-compartmental)

Click to download full resolution via product page
Caption: General Workflow for an In Vivo Pharmacokinetic Study.
Materials:
¢ Ceritinib

¢ Vehicle for administration (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na) for oral
suspension)[11]

¢ Preclinical model (e.g., male Sprague-Dawley rats or C57BL/6 mice)

» Dosing apparatus (e.g., oral gavage needles, syringes)
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e Blood collection tubes (e.g., heparinized)
e Centrifuge

e LC-MS/MS system

Procedure:

o Dose Preparation: Prepare the ceritinib formulation in the appropriate vehicle at the desired
concentration.

» Animal Dosing: Administer a single dose of ceritinib to the animals via the intended route
(oral gavage or intravenous injection).

e Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2,
4, 6, 8, 12, and 24 hours post-dose).

o Plasma Preparation: Centrifuge the blood samples to separate the plasma.

o Sample Processing: Extract ceritinib from the plasma samples, typically using protein
precipitation with a solvent like acetonitrile or methanol.[11]

¢ Bioanalysis: Quantify the concentration of ceritinib in the processed samples using a
validated LC-MS/MS method.

o Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key
pharmacokinetic parameters using non-compartmental analysis.

In Vitro Metabolism Studies

Objective: To identify the primary metabolic pathways and enzymes involved in the metabolism
of ceritinib.

Materials:
e Ceritinib

e Liver microsomes (from human, rat, or other preclinical species)
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NADPH regenerating system

Incubation buffer (e.g., phosphate buffer)

Specific CYP inhibitors (for reaction phenotyping)

LC-MS/MS system

Procedure:

Incubation: Incubate ceritinib with liver microsomes in the presence of an NADPH
regenerating system to initiate metabolic reactions. Control incubations without the NADPH
system are also performed.[12]

o Time Course: Collect samples at various time points to monitor the disappearance of the
parent compound and the formation of metabolites.

» Reaction Phenotyping: To identify the specific CYP enzymes involved, conduct incubations in
the presence of selective CYP inhibitors.[13]

» Metabolite Identification: Analyze the incubation samples using LC-MS/MS to identify and
characterize the metabolites formed.

e Enzyme Kinetics: Determine the Michaelis-Menten kinetics (Km and Vmax) for the major
metabolic pathways by incubating varying concentrations of ceritinib with the microsomes.
[13]

Transporter Substrate Assays (P-gp and BCRP)
Objective: To determine if ceritinib is a substrate of efflux transporters like P-gp and BCRP.

Materials:

e Cell lines overexpressing the transporter of interest (e.g., MDCKII-MDR1 for P-gp, MDCKII-
BCRP for BCRP) and parental control cells.

e Transwell inserts
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e Ceritinib
o Specific inhibitors of the transporters (e.g., verapamil for P-gp, Ko143 for BCRP)
e LC-MS/MS system

Procedure:

Cell Culture: Culture the transporter-overexpressing and parental cell lines on Transwell
inserts to form a polarized monolayer.

o Transport Assay: Add ceritinib to either the apical or basolateral chamber of the Transwell
insert.

o Sampling: At various time points, collect samples from the opposite chamber to measure the
amount of ceritinib that has been transported across the cell monolayer.

« Inhibition Assay: Repeat the transport assay in the presence of a specific inhibitor of the
transporter to confirm that the observed efflux is mediated by that transporter.

e Analysis: Quantify ceritinib concentrations in the collected samples using LC-MS/MS and
calculate the apparent permeability (Papp) in both directions (apical-to-basolateral and
basolateral-to-apical). An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2,
which is reduced in the presence of the inhibitor, indicates that ceritinib is a substrate of the
transporter.

Conclusion

The preclinical pharmacokinetic profile of ceritinib is characterized by moderate oral
bioavailability, extensive tissue distribution including penetration into the brain (which is limited
by efflux transporters), and primary elimination through hepatic metabolism and subsequent
fecal excretion. Understanding these ADME properties in various animal models is fundamental
for the continued development and optimal clinical use of this important targeted therapy. The
experimental protocols outlined in this guide provide a framework for conducting robust and
reproducible preclinical studies to further elucidate the pharmacokinetic and pharmacodynamic
characteristics of ceritinib and other novel kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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